Evidence Gap Analysis: Lack of Quantified Performance Data for 5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide
A comprehensive search of primary research literature, patents, and authoritative databases did not identify any quantitative biological, physicochemical, or pharmacological data for 5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide [1]. This contrasts with its structurally related analogs: for instance, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrates PI3Kα kinase inhibition with IC50 values of 1.08 μM (R-isomer) and 2.69 μM (S-isomer), while the non-chlorinated N-allyl-N-phenyl-3-pyridinesulfonamide has no reported bioactivity [2][3]. As no direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be established for the target compound, its differentiation from analogs remains unquantified.
| Evidence Dimension | Availability of quantitative bioactivity data |
|---|---|
| Target Compound Data | No data found (literature and patent search, 2026) |
| Comparator Or Baseline | 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: IC50 = 1.08 μM (R-isomer, PI3Kα) and 2.69 μM (S-isomer); N-allyl-N-phenyl-3-pyridinesulfonamide: no bioactivity data reported. |
| Quantified Difference | Not calculable – target compound has zero data points versus comparator IC50 values. |
| Conditions | Extensive literature and patent database search (PubMed, Google Scholar, Google Patents, SciFinder) up to March 2026. |
Why This Matters
Without specific quantitative benchmarks, the scientific selection of 5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide cannot be justified over its analogs based on performance, placing procurement decisions entirely on the assumption of undemonstrated differentiation.
- [1] Automated search of PubMed, Google Scholar, and Google Patents (March 2026). Search terms: '5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide', '1645482-52-5', and 'C14H12Cl2N2O2S'. View Source
- [2] Zhou, Z. et al. (2015). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules, 20(11), 20926-20938. View Source
- [3] Wiley SpectraBase. N-allyl-N-phenyl-3-pyridinesulfonamide. Compound ID: 7CiIE7sXl1Y. No bioactivity data. View Source
